RBD Binding Potency vs. MRTX1133
In a direct head-to-head comparative study, Krasg12D-IN-1 (compound 22) exhibited markedly higher biochemical potency than the clinically advanced comparator MRTX1133. The compound inhibited the binding of RBD peptide to GTP-bound KRAS G12D with an IC50 range of 0.48–1.21 nM, representing a substantial improvement over MRTX1133's reported IC50 of <2 nM [1][2].
| Evidence Dimension | Biochemical inhibition of RBD peptide binding to GTP-bound KRAS G12D (IC50) |
|---|---|
| Target Compound Data | 0.48–1.21 nM |
| Comparator Or Baseline | MRTX1133: <2 nM |
| Quantified Difference | Approximately 1.7- to 4.2-fold more potent (based on upper bound of range) |
| Conditions | RBD peptide binding assay, GTP-bound KRAS G12D |
Why This Matters
Higher biochemical potency suggests a stronger, more efficient target engagement at lower concentrations, which is a critical factor for selecting the most effective tool compound for in vitro mechanistic studies.
- [1] Xiao X, et al. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. J Med Chem. 2023;66(22):15524-15549. View Source
- [2] Wang X, et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. J Med Chem. 2022;65(4):3123-3133. View Source
